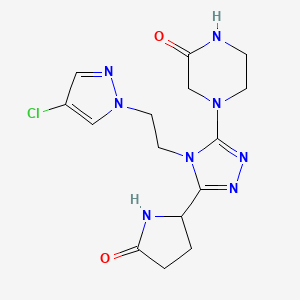![molecular formula C8H4Cl3N3O B7441230 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine (TCMP) is a heterocyclic compound with a pyrido[4,3-d]pyrimidine ring system. It has been widely used in scientific research as a tool to study various biological processes. TCMP is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation.
Wirkmechanismus
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the substrate and leads to cell cycle arrest. This compound has been shown to be highly selective for CDK2 and does not inhibit other CDKs or kinases.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to promote neuronal differentiation and enhance synaptic plasticity. This compound has been used in studies to investigate the role of CDK2 in various biological processes, including cell cycle regulation, DNA replication, and neuronal differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is its high selectivity for CDK2, which allows for specific inhibition of this enzyme without affecting other CDKs or kinases. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in some assays.
Zukünftige Richtungen
There are several future directions for research involving 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine. One area of interest is the development of more potent and selective CDK2 inhibitors based on the this compound scaffold. Another area of research is the investigation of the role of CDK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been used in studies to investigate the role of CDK2 in cardiac hypertrophy and heart failure. Further research is needed to fully understand the potential therapeutic applications of this compound in these areas.
Synthesemethoden
The synthesis of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine involves a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,4,7-trichloroquinoline with ethyl cyanoacetate to form 2,4,7-trichloro-8-cyanoquinoline. This intermediate is then converted to this compound by reacting it with methanol and sodium methoxide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine has been extensively used in scientific research as a CDK2 inhibitor. CDK2 is a critical regulator of the cell cycle and is involved in DNA replication and cell division. Inhibition of CDK2 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been used to study the role of CDK2 in neuronal differentiation and synaptic plasticity.
Eigenschaften
IUPAC Name |
2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N3O/c1-15-5-4-3(2-12-7(5)10)6(9)14-8(11)13-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMNRKEUYPVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
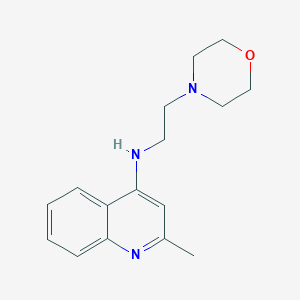
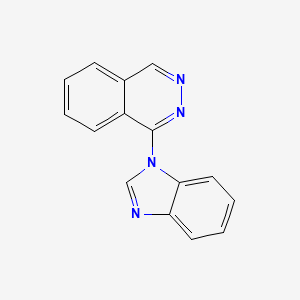
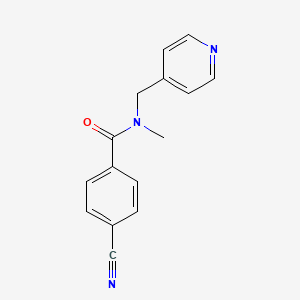
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)

![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)
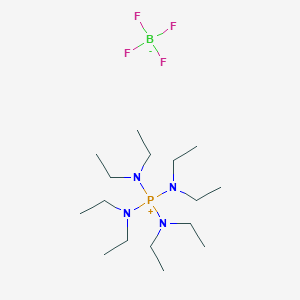

![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)

